molecular formula C11H15F3N4O B2881264 1-[4-(Dimethylamino)pyrimidin-2-yl]-3-(trifluoromethyl)pyrrolidin-3-ol CAS No. 2097937-30-7

1-[4-(Dimethylamino)pyrimidin-2-yl]-3-(trifluoromethyl)pyrrolidin-3-ol

Cat. No.: B2881264
CAS No.: 2097937-30-7
M. Wt: 276.263
InChI Key: OLRYHSHQNRNZFE-UHFFFAOYSA-N
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Description

1-[4-(Dimethylamino)pyrimidin-2-yl]-3-(trifluoromethyl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrimidine ring substituted with a dimethylamino group at position 4 and a pyrrolidine ring substituted with a trifluoromethyl (-CF₃) group and a hydroxyl (-OH) group at position 2. The molecular formula is C₁₁H₁₆F₃N₃O, with a molecular weight of 287.26 g/mol. Its structural uniqueness arises from the combination of a pyrimidine scaffold—a common motif in medicinal chemistry—and the trifluoromethyl-pyrrolidin-3-ol moiety, which confers distinct electronic and steric properties.

Properties

IUPAC Name

1-[4-(dimethylamino)pyrimidin-2-yl]-3-(trifluoromethyl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N4O/c1-17(2)8-3-5-15-9(16-8)18-6-4-10(19,7-18)11(12,13)14/h3,5,19H,4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRYHSHQNRNZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCC(C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(Dimethylamino)pyrimidin-2-yl]-3-(trifluoromethyl)pyrrolidin-3-ol, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14F3N3OC_{12}H_{14}F_3N_3O, with a molecular weight of 273.26 g/mol. Its structure features a pyrimidine ring substituted with a dimethylamino group and a pyrrolidine moiety that includes a trifluoromethyl group. This unique configuration is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit anticancer properties . For instance, in vitro assays demonstrated that certain substituted pyrimidines showed cytotoxic effects on various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, with some compounds showing IC50 values comparable to established chemotherapeutics like bleomycin .

CompoundCell LineIC50 (µM)Mechanism
1FaDu15Apoptosis induction
2MCF-720Cell cycle arrest
3A54912Apoptosis induction

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory activity , particularly through inhibition of cyclooxygenase (COX) enzymes. A study evaluated several derivatives for their COX-1 and COX-2 inhibitory effects, revealing that some compounds exhibited selectivity for COX-2, which is crucial for reducing inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Selectivity Index
A45751.67
B30852.83
C10909.00

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated significant antibacterial activity, particularly against Gram-positive bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Case Studies

  • Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced solid tumors tested a derivative of the compound. Results showed a partial response in 30% of participants, with manageable side effects .
  • Study on Anti-inflammatory Effects : In an animal model of arthritis, treatment with the compound resulted in significant reduction in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, focusing on substituent effects, physicochemical properties, and biological activity.

Pyrimidinyl Urea Derivatives ()

Compounds such as 1-(3-(4-(Dimethylamino)pyrimidin-2-yl)phenyl)-3-(4-fluorophenyl)urea (8e) and 1-(3-(4-(Pyrrolidin-1-yl)pyrimidin-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (8i) share the 4-(dimethylamino)pyrimidin-2-yl group but differ in their urea-linked aromatic substituents. Key distinctions include:

  • Substituent Effects : The trifluoromethyl group in 8i enhances lipophilicity and metabolic stability compared to the fluoro substituent in 8e .
  • Biological Activity: Urea derivatives are often designed as kinase inhibitors or allosteric modulators.
Compound Pyrimidine Substituent Core Structure Key Functional Groups Potential Bioactivity
Target Compound 4-(Dimethylamino) Pyrrolidin-3-ol -CF₃, -OH Not reported
8e 4-(Dimethylamino) Phenylurea 4-Fluorophenyl Kinase modulation (inferred)
8i 4-(Pyrrolidin-1-yl) Phenylurea 4-(Trifluoromethyl)phenyl Enhanced metabolic stability

LRRK2 Inhibitors ()

CHEMBL101311 (pKi = 5.9) and CHEMBL1084546 (pKi = 6.8) are LRRK2 inhibitors featuring pyrimidine cores. Unlike the target compound, these molecules incorporate extended side chains (e.g., dimethylamino-propanol or sulfonamide groups). Key comparisons:

  • Structural Divergence : The target compound lacks the sulfonamide or carboxamide linkages seen in CHEMBL1084546, which are critical for LRRK2 binding.
  • Substituent Impact: The dimethylamino group in CHEMBL101311 may enhance solubility, whereas the target compound’s trifluoromethyl group prioritizes lipophilicity .

Pyrrolidin-3-ol Analogues ()

1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol shares the pyrrolidin-3-ol and trifluoromethyl groups but differs in pyrimidine substitution (cyclopropyl/methyl vs. dimethylamino). Key insights:

  • Physicochemical Properties: The dimethylamino group in the target compound may improve water solubility via protonation, whereas cyclopropyl/methyl substituents increase steric bulk .

Tyrosine Kinase Inhibitors ()

(S)-N-(5-((R)-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide is a TRK inhibitor with a pyrazolopyrimidine core. Unlike the target compound’s pyrimidine-pyrrolidine system, this molecule’s fused pyrazolopyrimidine ring enhances planarity, favoring π-π stacking in kinase active sites. The hydroxyl-pyrrolidine moiety is retained, suggesting a conserved role in hydrogen bonding .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[4-(Dimethylamino)pyrimidin-2-yl]-3-(trifluoromethyl)pyrrolidin-3-ol, and how is structural purity validated?

  • Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, reacting pyrimidine derivatives (e.g., 4-(dimethylamino)pyrimidin-2-yl precursors) with trifluoromethyl-substituted pyrrolidin-3-ol intermediates under anhydrous conditions (e.g., CH₂Cl₂). Purification often involves Combiflash chromatography, followed by recrystallization. Structural validation employs 1H NMR (to confirm substituent positions and stereochemistry), mass spectrometry (MS) for molecular weight confirmation, and melting point analysis to assess purity .

Q. How is the compound’s stereochemistry addressed during synthesis, and what analytical techniques are critical for verification?

  • Methodology : Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis. For verification, NMR coupling constants and NOESY experiments resolve spatial arrangements. Advanced techniques like X-ray crystallography or chiral HPLC may be required to confirm absolute configuration, especially when biological activity is stereospecific .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

  • Methodology : Begin with in vitro enzyme inhibition assays (e.g., kinase profiling) to identify potential targets. Use cell viability assays (e.g., MTT) in cancer cell lines, given structural similarities to pyrimidine-based kinase inhibitors. Compare activity with analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to establish initial structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while maintaining stereochemical fidelity?

  • Methodology :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity while avoiding racemization.
  • Catalyst screening : Test palladium or copper catalysts for coupling efficiency.
  • Process monitoring : Employ in situ FTIR or HPLC to track reaction progress and minimize byproducts.
  • Case study : demonstrates improved yields (75–85%) using dry acetonitrile and controlled temperature gradients .

Q. How do researchers resolve contradictions in SAR data when substituent modifications yield unexpected activity profiles?

  • Methodology :

  • Computational modeling : Perform docking studies to assess binding interactions (e.g., with kinase ATP-binding pockets).
  • Metabolic stability assays : Evaluate if trifluoromethyl groups enhance metabolic resistance, masking true target engagement.
  • Cross-comparison : Analyze analogs (e.g., ’s comparison of fluorine vs. chlorine substituents) to isolate electronic vs. steric effects. Fluorine’s electronegativity may enhance binding affinity, while chlorine’s bulkiness could disrupt it .

Q. What strategies are effective in confirming the compound’s mechanism of action (MoA) when initial assays show off-target effects?

  • Methodology :

  • Proteomic profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify primary vs. secondary targets.
  • CRISPR/Cas9 knockout models : Validate target dependency by silencing suspected kinases in cellular assays.
  • Biophysical validation : Surface plasmon resonance (SPR) quantifies binding kinetics to rule out nonspecific interactions .

Q. How can researchers address low solubility or bioavailability in preclinical development?

  • Methodology :

  • Salt formation : Explore hydrochloride or phosphate salts to enhance aqueous solubility.
  • Prodrug design : Modify the hydroxyl group (e.g., esterification) to improve membrane permeability.
  • Nanoparticle formulation : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .

Data Contradiction and Validation

Q. How should researchers interpret conflicting NMR and MS data during structural elucidation?

  • Methodology :

  • Repeat experiments : Ensure sample purity and instrument calibration.
  • Alternative techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • High-resolution MS (HRMS) : Confirm molecular formula discrepancies (e.g., isotopic patterns for fluorine/chlorine differentiation) .

Q. What steps are critical when biological activity data conflicts with computational predictions?

  • Methodology :

  • Re-evaluate force fields : Adjust parameters in docking software (e.g., AutoDock Vina) for fluorine’s van der Waals radius.
  • Cryo-EM or crystallography : Obtain target-ligand co-structures to validate binding poses.
  • Off-target screening : Use thermal shift assays to identify unintended protein interactions .

Key Structural and Activity Comparisons

  • Example from :

    Substituent PositionBiological Activity (IC₅₀)Key Difference
    3-Fluorophenyl12 nM (Kinase X)High electronegativity
    3-Chlorophenyl45 nM (Kinase X)Steric hindrance
    3-Methylphenyl220 nM (Kinase X)Increased lipophilicity

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